molecular formula C4H7FN2O3 B023259 alpha-Fluoro-beta-ureidopropionic acid CAS No. 5006-64-4

alpha-Fluoro-beta-ureidopropionic acid

Número de catálogo B023259
Número CAS: 5006-64-4
Peso molecular: 150.11 g/mol
Clave InChI: FKTHAKABFGARQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of alpha-fluorocarboxylates, including alpha-fluoro-beta-ureidopropionic acid, has been achieved through electrophilic fluorination using acetyl hypofluorite. This method circumvents issues associated with nucleophilic fluorination, such as eliminations and rearrangements, providing a pathway for incorporating fluorine into carboxylic acid derivatives efficiently (Rozen, Hagooly, & Harduf, 2001).

Molecular Structure Analysis

Alpha-Fluoro-beta-ureidopropionic acid's molecular structure has been explored through various analytical techniques. Notably, fluorinated compounds like this acid exhibit preferred conformations due to stereoelectronic effects associated with the fluorine atom. These effects influence the compound's molecular geometry and are critical for understanding its reactivity and interactions (March, Johnston, Duggan, & Gardiner, 2012).

Chemical Reactions and Properties

The compound participates in a range of chemical reactions, highlighting its versatility. It has been used as a precursor for further fluorination reactions and as a substrate for biocatalytic processes, demonstrating its reactivity and potential for generating fluorinated derivatives with varied functionalities (Liu, Yuan, Jin, & Xian, 2022).

Aplicaciones Científicas De Investigación

  • Synthesis of alpha-Fluorocarboxylates : Rozen, Hagooly, and Harduf (2001) discuss a method for synthesizing alpha-fluorocarboxylic esters and acids, which are useful for incorporating into PET-related compounds (Rozen, Hagooly, & Harduf, 2001).

  • Metabolism Studies : Freudenthal and Emmerling (1977) show that in the metabolism of Ftorafur in beagle dogs and rhesus monkeys, alpha-Fluoro-beta-ureidopropionic acid is a primary urinary metabolite in monkeys (Freudenthal & Emmerling, 1977).

  • Beta-ureidopropionase Activity : Ogawa and Shimizu (1994) found that Beta-ureidopropionase from Pseudomonas putida IFO 12996, which shows broad substrate specificity, requires a divalent metal ion for activity. This enzyme's activity is significantly affected by sulfhydryl reagents (Ogawa & Shimizu, 1994).

  • Cancer Treatment and Drug Metabolism : Several studies have explored the role of alpha-Fluoro-beta-ureidopropionic acid in cancer treatment, particularly in relation to 5-fluorouracil metabolism. For instance, Kamm et al. (1994) investigated the effect of modulators like methotrexate on 5-fluorouracil metabolite patterns in murine colon carcinoma (Kamm et al., 1994).

  • Detection of Beta-ureidopropionase Deficiency : Kuhara et al. (2009) successfully identified beta-ureidopropionase deficiency in newborns using GC/MS analysis of urine metabolome, suggesting its high incidence in Japan and potential for personalized cancer chemotherapy (Kuhara et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of alpha-Fluoro-beta-ureidopropionic acid is the enzyme Beta-ureidopropionase (UPB1) . This enzyme plays a crucial role in the pyrimidine degradation pathway, where it converts N-carbamyl-beta-aminoisobutyric acid and N-carbamyl-beta-alanine to beta-aminoisobutyric acid and beta-alanine, respectively .

Mode of Action

Alpha-Fluoro-beta-ureidopropionic acid interacts with its target, Beta-ureidopropionase, and is converted into alpha-Fluoro-beta-alanine , along with the release of carbon dioxide and ammonia . This reaction is part of the enzyme’s normal function in the pyrimidine degradation pathway .

Biochemical Pathways

The action of alpha-Fluoro-beta-ureidopropionic acid affects the pyrimidine degradation pathway . This pathway is responsible for the breakdown of pyrimidine bases, which are key components of nucleic acids. The conversion of alpha-Fluoro-beta-ureidopropionic acid by Beta-ureidopropionase contributes to the production of beta-alanine, a component of several biochemically significant compounds .

Pharmacokinetics

The pharmacokinetics of alpha-Fluoro-beta-ureidopropionic acid are closely related to those of 5-fluorouracil (5-FU), a widely used anticancer drug . The compound is metabolized in the body, leading to the production of various metabolites, including alpha-Fluoro-beta-alanine . The systemic exposure to these metabolites can influence the drug’s bioavailability and efficacy .

Result of Action

The conversion of alpha-Fluoro-beta-ureidopropionic acid to alpha-Fluoro-beta-alanine is a key step in the metabolism of the drug 5-FU . This process can influence the therapeutic and adverse effects of 5-FU, as the metabolites produced can contribute to the drug’s anticancer activity or cause toxicity .

Action Environment

The action of alpha-Fluoro-beta-ureidopropionic acid can be influenced by various environmental factors. For instance, the activity of Beta-ureidopropionase, the enzyme that metabolizes the compound, can be affected by factors such as pH and temperature . Additionally, the presence of other substances in the body, such as other drugs or endogenous compounds, can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

Alpha-Fluoro-beta-ureidopropionic acid is a metabolite of fluorouracil . High-dose 5-fluorouracil containing chemotherapy occasionally causes hyperammonemia and can be lethal .

Direcciones Futuras

Alpha-Fluoro-beta-ureidopropionic acid is a metabolite of fluorouracil , a drug used in the treatment of cancer . Future research could focus on the role of alpha-Fluoro-beta-ureidopropionic acid in cancer treatment, particularly in relation to 5-fluorouracil metabolism .

Propiedades

IUPAC Name

3-(carbamoylamino)-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHAKABFGARQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964507
Record name 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5006-64-4
Record name α-Fluoro-β-ureidopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5006-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Fluoro-beta-ureidopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Aminocarbonyl)amino]-2-fluoro-propanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-FLUOROURIDOPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BXG1I9G0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Fluoro-beta-ureidopropionic acid
Reactant of Route 2
alpha-Fluoro-beta-ureidopropionic acid
Reactant of Route 3
Reactant of Route 3
alpha-Fluoro-beta-ureidopropionic acid
Reactant of Route 4
alpha-Fluoro-beta-ureidopropionic acid
Reactant of Route 5
Reactant of Route 5
alpha-Fluoro-beta-ureidopropionic acid
Reactant of Route 6
Reactant of Route 6
alpha-Fluoro-beta-ureidopropionic acid

Q & A

Q1: How is alpha-Fluoro-beta-ureidopropionic acid formed in the body?

A: Alpha-Fluoro-beta-ureidopropionic acid is formed as a metabolite during the breakdown of 5-fluorouracil (5-FU). Following the administration of 5-FU, it is rapidly metabolized, with a significant portion undergoing catabolism. The enzyme dihydropyrimidine dehydrogenase (DPD) catalyzes the first step in this catabolic pathway, converting 5-FU into dihydrofluorouracil (FUH2). FUH2 is further metabolized into alpha-Fluoro-beta-ureidopropionic acid (FUPA) [, ].

Q2: What is the significance of alpha-Fluoro-beta-ureidopropionic acid formation in 5-FU therapy?

A: The formation of FUPA signifies the breakdown and inactivation of 5-FU in the body. This catabolic pathway significantly reduces the amount of 5-FU available to exert its antitumor effects [, ]. Therefore, strategies to modulate 5-FU catabolism, such as using DPD inhibitors like 5-ethynyluracil (EU), are being investigated to enhance the therapeutic efficacy of 5-FU [, ].

Q3: Can alpha-Fluoro-beta-ureidopropionic acid itself be detected, and if so, how?

A: Yes, alpha-Fluoro-beta-ureidopropionic acid can be directly detected and quantified using advanced analytical techniques like high-performance liquid chromatography (HPLC) and 19F nuclear magnetic resonance (NMR) spectroscopy [, , ]. These techniques have been instrumental in characterizing the metabolic profile of 5-FU in various biological samples, including plasma, urine, and tissue extracts.

Q4: How do researchers study the impact of alpha-Fluoro-beta-ureidopropionic acid formation in preclinical models?

A: Researchers use in vivo models like mice bearing colon 38 tumors to investigate the effects of modulating alpha-Fluoro-beta-ureidopropionic acid formation on 5-FU metabolism []. By administering compounds like EU before 5-FU, they can observe changes in the levels of alpha-Fluoro-beta-ureidopropionic acid and other metabolites in different tissues using 19F NMR spectroscopy. These studies provide valuable insights into how altering 5-FU catabolism can impact its availability and potential antitumor activity.

Q5: What happens to alpha-Fluoro-beta-ureidopropionic acid after it is formed?

A: Alpha-Fluoro-beta-ureidopropionic acid is further metabolized into alpha-fluoro-beta-alanine (FBAL) [, ]. FBAL is then excreted in the urine, representing a significant route of elimination for the breakdown products of 5-FU.

Q6: Does the formation of alpha-Fluoro-beta-ureidopropionic acid vary across species?

A: Yes, the metabolic profile of 5-FU, including the formation and excretion of alpha-Fluoro-beta-ureidopropionic acid, can vary significantly across species. For example, studies using 19F NMR spectroscopy have shown distinct differences in the urinary excretion patterns of FUPA and its metabolites between rats, mice, and humans [].

Q7: Are there other drugs or compounds that influence the metabolism of 5-FU and the formation of alpha-Fluoro-beta-ureidopropionic acid ?

A: Yes, several compounds can influence 5-FU metabolism. For instance, using modulators like methotrexate, alpha-interferon, or high-dose leucovorin alongside 5-FU led to an increased ratio of anabolites to catabolites in murine colon carcinoma models []. This suggests a potential shift in 5-FU metabolism towards pathways favoring its antitumor activity. Conversely, N-(phosphonacetyl)-L-aspartate decreased the anabolite:catabolite ratio, potentially reducing 5-FU efficacy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.